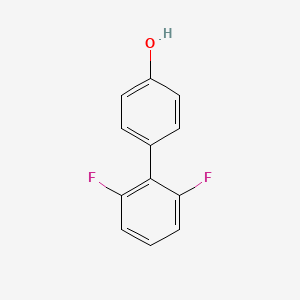

4-(2,6-Difluorophenyl)phenol

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

Fluorinated aromatic compounds represent a cornerstone of modern chemical science, with their influence spanning pharmaceuticals, agrochemicals, and advanced materials. biomart.cnlgcstandards.com The strategic incorporation of fluorine atoms into aromatic systems dramatically alters the parent molecule's physical, chemical, and biological properties. lgcstandards.com As the most electronegative element, fluorine imparts powerful inductive effects, which can enhance crucial parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. biomart.cn This has made fluorinated aromatics invaluable in drug development, leading to blockbuster drugs like the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil. biomart.cnlgcstandards.com

Beyond medicine, these compounds are integral to materials science. biomart.cnlgcstandards.com Their inclusion in polymers, such as in polytetrafluoroethylene (PTFE), confers exceptional thermal stability and chemical resistance. biomart.cn Furthermore, fluorinated aromatics are key components in the synthesis of liquid crystals for displays and advanced materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. biomart.cnlgcstandards.com The unique attributes provided by fluorine justify the often higher production costs, making fluoroaromatics essential intermediates for a wide array of high-value commercial products. lgcstandards.com

Structural Characteristics and Electronic Perturbations in Difluorophenylphenols

Difluorophenylphenols are a subclass of fluorinated aromatics characterized by a biphenyl (B1667301) scaffold where one ring is a phenol (B47542) and the other contains two fluorine substituents. The position of these fluorine atoms significantly perturbs the molecule's electronic and steric profile, leading to distinct physicochemical properties among isomers. Current time information in Bangalore, IN.sigmaaldrich.com

The primary electronic effect stems from fluorine's strong negative inductive effect, which withdraws electron density from the aromatic ring. lgcstandards.com This electron withdrawal has a profound impact on the acidity of the phenolic hydroxyl group. For instance, the pKa of 2,6-difluorophenol (B125437) is 7.34, making it significantly more acidic than the parent phenol (pKa ≈ 10) due to the stabilization of the resulting phenoxide anion by the two ortho-fluorine atoms. lgcstandards.com This trend is position-dependent; the pKa values for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol (B42351) are 8.7, 9.3, and 9.9, respectively, showing the diminishing inductive effect with increased distance from the hydroxyl group. coompo.com

Scope and Research Objectives Pertaining to 4-(2,6-Difluorophenyl)phenol Systems

The specific compound This compound (CAS Number: 628306-32-1) is a subject of focused research primarily due to its utility as a highly valuable synthetic intermediate. sigmaaldrich.com Research objectives pertaining to this molecule are centered on its application as a key building block in the synthesis of complex, high-value molecules for medicinal chemistry and potentially for materials science.

A primary research driver is the incorporation of the 2,6-difluorophenylphenol moiety into kinase inhibitors. The 2,6-difluorophenyl group is a recognized pharmacophore in the design of inhibitors for enzymes like PIM kinases, which are implicated in cancers. Therefore, a key objective is to utilize this compound to synthesize novel, potent, and selective kinase inhibitors for therapeutic applications. The unique steric and electronic nature of this substituent can be exploited to achieve specific binding interactions within the ATP-binding pocket of target kinases.

Another area of investigation involves its use in synthesizing chalcones, which are precursors to various pharmaceutically active agents. biomart.cn This suggests a broader objective of exploring the this compound scaffold for the development of new drugs beyond kinase inhibitors. Furthermore, given the importance of fluorinated biphenyls in liquid crystals and specialty polymers, a potential research objective is the evaluation of this compound and its derivatives as monomers or additives to create advanced materials with tailored properties, such as high thermal stability or specific optical characteristics.

Physicochemical and Spectroscopic Profile

Detailed experimental data for this compound is not widely available in peer-reviewed literature, a common situation for specialized synthetic intermediates. However, its properties can be inferred by comparing them with related isomers and the parent compound, 4-phenylphenol (B51918). The strong inductive effect of the two ortho-fluorine atoms is expected to lower its pKa relative to 4-phenylphenol and influence its solubility and chromatographic behavior.

Table 1: Comparison of Physicochemical Properties of Phenylphenol Isomers Data for this compound is not available in the cited literature. Values for other compounds are from cited sources.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted/Experimental) |

|---|---|---|---|---|---|

| This compound | C₁₂H₈F₂O | 206.19 | N/A | N/A | N/A |

| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | 164-166 | 321 | 9.55 |

| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 22.4 Current time information in Bangalore, IN. | 145.7 Current time information in Bangalore, IN. | 8.72 (Predicted) Current time information in Bangalore, IN. |

| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 38-41 | 153-154 | 7.34 (Experimental) lgcstandards.com |

| 3,5-Difluorophenol | C₆H₄F₂O | 130.09 | 54-57 lgcstandards.com | 169 | 7.97 (Predicted) lgcstandards.com |

Spectroscopic characterization is essential for structure confirmation. While specific spectra for this compound are not provided in the searched literature, expected NMR characteristics can be outlined.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound Based on general principles and data from analogous structures. sigmaaldrich.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity/Coupling |

|---|---|---|---|

| ¹H | Phenolic -OH | ~9.0 - 10.0 | Broad singlet (s) |

| ¹H | Aromatic C-H (Phenol Ring) | ~6.8 - 7.5 | Doublets (d) |

| ¹H | Aromatic C-H (Difluoro Ring) | ~7.0 - 7.6 | Triplet (t), Multiplets (m) |

| ¹³C | C-OH (Phenol Ring) | ~150 - 158 | Singlet, possible coupling to ortho H |

| ¹³C | C-F (Difluoro Ring) | ~158 - 162 | Doublet (d) due to ¹JCF coupling |

| ¹³C | Aromatic C-H | ~115 - 135 | Singlets or doublets from C-F coupling |

| ¹³C | Aromatic C (quaternary) | ~120 - 140 | Singlets or triplets from C-F coupling |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBBHSPCHOHTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683469 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628306-32-1 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,6 Difluorophenyl Phenol and Its Advanced Derivatives

Direct Synthesis Strategies for 4-(2,6-Difluorophenyl)phenol Core Structure

The construction of the foundational this compound molecule can be achieved through several strategic approaches. These methods focus on efficiently creating the biaryl linkage and introducing the essential phenolic hydroxyl group.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.netacs.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. researchgate.netacs.org For the synthesis of this compound, this could involve the reaction of a protected 4-halophenol with 2,6-difluorophenylboronic acid or the coupling of a 4-alkoxy-halobenzene with 2,6-difluorophenylboronic acid followed by deprotection of the hydroxyl group. The efficiency of the Suzuki-Miyaura reaction is often enhanced by the use of specific ligands and bases. researchgate.net For instance, a ligand-free PdCl2 catalyst under ultrasonic irradiation has been reported to enhance the synthesis of related structures like Diflunisal. acs.org

A study by Molander et al. in 2003 demonstrated the viability of using potassium 2,6-difluorophenyl-trifluoroborate as a substrate in Suzuki-Miyaura cross-coupling reactions with aryl halides, catalyzed by a low loading of [Pd(dppf)Cl2]·CH2Cl2. researchgate.net

Multi-Step Synthetic Pathways Involving Diazotization and Hydrolysis

Multi-step syntheses provide an alternative route to the this compound core. A common pathway involves the diazotization of a primary aromatic amine to form a diazonium salt, which is a versatile intermediate. google.comnumberanalytics.com

A representative industrial process for a similar compound, 4-(2,4-difluorophenyl)phenol, illustrates this approach. google.com The synthesis begins with the diazotization of 2,4-difluoroaniline (B146603) in the presence of benzene (B151609) to yield 2,4-difluorobiphenyl. google.com This is followed by a Friedel-Crafts acylation to introduce an alkanoyl group, which is then oxidized. Subsequent hydrolysis of the resulting ester yields the 4-(2,4-difluorophenyl)phenol. google.com A similar sequence starting with 2,6-difluoroaniline (B139000) could theoretically produce this compound. The hydrolysis step can be carried out using either alkaline saponification with aqueous sodium or potassium hydroxide (B78521), or through acid hydrolysis with mineral acids like hydrochloric or sulfuric acid. google.com

The stability of the diazonium salt intermediate is a critical factor and can be influenced by the counterion and solvent. numberanalytics.com The hydrolysis of diazonium salts to phenols is a well-established transformation. numberanalytics.com

Functionalization and Derivatization Pathways of this compound Analogues

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogues with tailored properties. These functionalization reactions target the aromatic rings and the phenolic hydroxyl group.

Electrophilic Aromatic Substitutions (Nitration, Halogenation)

The phenol (B47542) ring is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures can introduce a nitro group, yielding a mixture of ortho- and para-nitrophenols. byjus.com For this compound, nitration would be expected to occur on the phenol ring. The resulting nitro-derivatives can be valuable intermediates for further synthesis, for example, through reduction to an amino group. sciforum.net

Halogenation: Phenols can be halogenated even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com Reaction with bromine in a low-polarity solvent like chloroform (B151607) can lead to monobromination. byjus.com For instance, 2,6-difluorophenol (B125437) can be brominated with N-bromosuccinimide (NBS) in DMF to produce 4-bromo-2,6-difluorophenol. This introduces a handle for further cross-coupling reactions.

Acetylation and Other O-Functionalizations

The phenolic hydroxyl group is a key site for functionalization.

Acetylation: The hydroxyl group of phenols can be readily acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride. asianpubs.orgresearchgate.net This reaction is often used as a protecting strategy or to modify the electronic properties of the molecule. libretexts.org For example, 2,6-difluorophenol can be acetylated with acetic anhydride to produce 2,6-difluorophenyl acetate. This acetylation can be a preliminary step before further functionalization, such as nitration. sciforum.net

Carbon-Fluorine Bond Transformations (e.g., Reductive Defluorination, Arylation)

The carbon-fluorine bond is the strongest single covalent bond carbon can form, making its transformation challenging. nih.govscispace.com However, methods for C-F bond activation and functionalization are of significant interest for modifying fluorinated aromatic compounds. scispace.com

Formation of Ethynyl (B1212043) and Other Unsaturated Side-Chain Derivatives

The introduction of ethynyl and other unsaturated moieties onto the this compound framework is a key strategy for creating advanced derivatives with tailored properties. These modifications are typically achieved through powerful cross-coupling reactions or by functionalizing the phenolic group.

A primary method for installing an ethynyl group is the Sonogashira cross-coupling reaction. This process often begins with the regioselective bromination of a precursor like 2,6-difluorophenol at the para-position to yield 4-bromo-2,6-difluorophenol. This intermediate can then be coupled with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI). Subsequent removal of the silyl (B83357) protecting group affords the 4-ethynyl-2,6-difluorophenol core.

This core structure serves as a versatile platform for further elaboration. For instance, complex derivatives like 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile have been synthesized. smolecule.com The synthesis of this molecule involves multiple steps, including the initial preparation of a phenol with an unsaturated butenyl side chain, followed by the introduction of the ethynyl group and a final coupling step with a benzonitrile (B105546) unit. smolecule.com The presence of both an alkenyl (butenyl) and an alkynyl (ethynyl) group highlights the compound's potential for diverse chemical transformations, including further cross-coupling reactions or nucleophilic additions. smolecule.com

Beyond simple alkynes, other unsaturated systems such as vinyl groups can be introduced. The direct vinylation of phenols can be accomplished using a novel CaC₂/KF solid acetylene (B1199291) reagent. rsc.org Mechanistic studies, supported by theoretical calculations, suggest that the fluoride (B91410) anion plays a dual role: it facilitates the generation of acetylene from calcium carbide and also activates the alkyne's triple bond toward nucleophilic attack by the phenol's hydroxyl group, significantly lowering the reaction's activation energy. rsc.org

Another class of unsaturated derivatives includes chalcones, which are α,β-unsaturated ketones. The synthesis of these structures can be achieved through base-catalyzed condensation reactions (e.g., Claisen-Schmidt condensation) between an appropriate acetyl-substituted phenol and an aldehyde. nih.gov This methodology allows for the creation of a conjugated unsaturated side-chain, extending the π-system of the parent molecule.

The synthesis of these derivatives is critical for applications in materials science, where the electronic and optical properties conferred by the unsaturated linkages are highly desirable. For example, benzoxazole-terminated derivatives containing a tolane (diphenylacetylene) moiety have been investigated for their high birefringence and large dielectric anisotropy, properties valuable in liquid crystal displays. researchgate.net

Synthesis of Related Biphenyl (B1667301) and Phenol Derivatives

The synthesis of fluorinated biphenyls and related phenol derivatives often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. nih.govrsc.org This reaction is favored for its use of boronic acids, which are generally stable and environmentally benign, to achieve efficient carbon-carbon bond formation. nih.gov

In a typical Suzuki-Miyaura coupling, an aryl halide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org For the synthesis of fluorinated biphenyls, this can involve coupling a fluorinated aryl halide with a phenylboronic acid, or conversely, a phenyl halide with a fluorinated phenylboronic acid. rsc.org The choice of ligands, such as SPhos or XPhos, can significantly influence the reaction's efficiency and yield, with one study noting a 99% yield for a specific fluorinated biphenyl when using XPhos as the ligand. rsc.org

Detailed studies have reported the successful synthesis of various new difluorinated biphenyl compounds with excellent yields, averaging 78%. nih.gov The structures of these compounds were confirmed using comprehensive analytical techniques including NMR spectroscopy and single-crystal X-ray diffraction. nih.gov

Table 1: Examples of Synthesized Difluorinated Biphenyl Derivatives via Suzuki-Miyaura Coupling. nih.gov

Beyond the Suzuki reaction, other coupling methods like Ullmann, Stille, and Negishi reactions are also employed for biphenyl synthesis. researchgate.net A multi-step process to obtain the related isomer, 4-(2,4-difluorophenyl)-phenol, involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. google.com

The synthesis of new fluorinated phenol derivatives also extends to creating more complex structures like Schiff bases. These can be prepared through the condensation of a fluorinated hydroxy-benzaldehyde with an amine. For example, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol was synthesized by reacting 3,5-difluoro-2-hydroxy-benzaldehyde with 3,4-diaminopyridine (B372788) in methanol (B129727) at room temperature, achieving a 78% yield. frontiersin.org

Table 2: Synthesis of a Fluorinated Phenol Schiff Base Derivative. frontiersin.org

Furthermore, fluorinated bisphenols and tetraphenols have been prepared through the condensation of trifluoromethyl-activated ketones with simple phenols, catalyzed by strong acids like trifluoromethanesulfonic acid. researchgate.net

Regioselectivity and Mechanistic Aspects in the Synthesis of Fluorinated Biphenyl Phenols

The regioselectivity, or positional selectivity, is a critical consideration in the synthesis of specifically substituted fluorinated biphenyl phenols. The electronic properties of the fluorine atoms significantly influence the reaction pathways and the final arrangement of substituents on the aromatic rings.

In electrophilic aromatic substitution reactions, the fluorine atoms act as electron-withdrawing groups via the inductive effect, which deactivates the ring towards electrophilic attack. This deactivation can, however, be overcome by strong reaction conditions. A key challenge in synthetic routes like the Friedel-Crafts acylation of a difluorobiphenyl is controlling where the incoming acyl group attaches to the ring system to avoid the formation of undesired isomers. google.com

The mechanism of the Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis, proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org The cycle starts with the oxidative addition of an aryl halide to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the biphenyl product and regenerates the Pd(0) catalyst. rsc.org The reactivity of the aryl halide in the oxidative addition step is dependent on the carbon-halogen bond strength, following the order I > Br > Cl > F. rsc.org

The acidity of phenols is markedly increased by the presence of electron-withdrawing fluorine atoms. chemrxiv.org This enhanced acidity can influence reaction conditions. In super-acidic media, phenols can be protonated not only on the oxygen atom but also on the carbon atoms of the aromatic ring, which alters the regioselectivity of subsequent electrophilic reactions. chemrxiv.org

Recent studies have highlighted the role of specialized solvents in controlling reaction outcomes. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in some reactions. conicet.gov.ar These solvents possess unique properties, such as high polarity and acidity combined with low nucleophilicity, allowing them to interact with and stabilize reaction intermediates, thereby directing the reaction toward a specific regioisomer. conicet.gov.arua.es This approach of using fluorinated solvents as non-coordinating but highly polar media represents an important strategy for achieving high regioselectivity in the synthesis of complex fluorinated molecules.

Chemical Reactivity and Reaction Mechanisms of 4 2,6 Difluorophenyl Phenol Analogues

Aromatic Ring Reactivity Under Electrophilic Conditions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the reactivity of the two phenyl rings in 4-(2,6-difluorophenyl)phenol analogues is a subject of considerable interest. The presence of both activating and deactivating groups, as well as their specific placement, introduces a layer of complexity to these reactions.

Influence of Fluorine Substituents on Aromatic Ring Activation and Deactivation

Fluorine's effect on electrophilic aromatic substitution is nuanced. Due to its high electronegativity, it inductively withdraws electron density from the aromatic ring, which is a deactivating effect. wikipedia.orgcsbsju.edu However, through resonance, fluorine's lone pairs can donate electron density back to the ring, an activating effect (+M). wikipedia.org In the case of fluorobenzene, the resonance effect can sometimes outweigh the inductive effect at the para position, making it an activating group at that specific location. wikipedia.org Conversely, the ortho and meta positions are generally deactivated due to the stronger influence of the inductive effect at closer proximities. wikipedia.org

In the context of the 2,6-difluoro-substituted phenyl ring of a this compound analogue, the two fluorine atoms significantly deactivate this ring towards electrophilic attack. The cumulative inductive withdrawal of two fluorine atoms makes this ring electron-poor and thus less susceptible to reaction with electrophiles. masterorganicchemistry.comreddit.com

Interestingly, research has shown that a noncovalent, through-space interaction where a C-F bond is positioned over the π-electron cloud of another aromatic ring can lead to significant activation of that ring towards electrophilic substitution. acs.orgnih.gov This phenomenon, however, is dependent on a specific rigid molecular geometry not typically present in flexible biphenyl (B1667301) systems. More broadly, the addition of fluorine atoms to a benzene (B151609) ring introduces new π-bonding and antibonding orbitals, a concept termed "fluoromaticity," which can enhance the ring's stability and resistance to addition reactions. nih.gov

Regiodirecting Effects of Hydroxyl and Fluorine Groups

The hydroxyl group (-OH) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. studymind.co.uk Its strong electron-donating resonance effect significantly increases the electron density at the positions ortho and para to it, making these sites highly susceptible to electrophilic attack. In contrast, fluorine is also an ortho-, para-director, but it is generally deactivating (with the exception of the para position in some cases). wikipedia.orgcsbsju.edu

In this compound analogues, the two rings present distinct reactivity. The phenol (B47542) ring is activated by the hydroxyl group, directing incoming electrophiles primarily to the positions ortho to the hydroxyl group. The para position is already substituted by the difluorophenyl group. The 2,6-difluorophenyl ring, as previously mentioned, is strongly deactivated by the two fluorine atoms.

Therefore, in an electrophilic aromatic substitution reaction on a this compound analogue, the substitution is expected to occur predominantly on the activated phenol ring at the positions ortho to the hydroxyl group. evitachem.com The directing effects of the hydroxyl and fluorine groups are thus cooperative in the sense that the most reactive ring is selectively targeted. msu.edu

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in this compound analogues. It can undergo a variety of reactions, including deprotonation to form a phenoxide, esterification, and etherification. The acidity of the phenolic proton is influenced by the substituents on the aromatic rings. The electron-withdrawing difluorophenyl group is expected to increase the acidity of the phenol compared to unsubstituted phenol.

The hydroxyl group can be readily converted to other functional groups. For instance, it can undergo O-acylation to form esters. researchgate.net It can also be deprotonated by a base to form a phenoxide ion, which can then act as a nucleophile in reactions such as Williamson ether synthesis. nrel.gov The reactivity of the phenolic hydroxyl group is crucial for the synthesis of various derivatives of these compounds. nih.gov For example, the hydroxyl group of tyrosine, an amino acid with a phenolic side chain, can be modified by polyhalogenated quinones under physiological conditions through a nucleophilic substitution pathway. acs.org

Intramolecular Interactions and Their Influence on Reactivity (e.g., F···H Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in the conformation and reactivity of molecules. In analogues of this compound, the potential for intramolecular hydrogen bonding between one of the ortho-fluorine atoms and the phenolic hydroxyl group exists. However, studies on 2-halophenols suggest that intramolecular hydrogen bonding is weak or absent in 2-fluorophenol. rsc.org The presence of a strong intramolecular hydrogen bond would be expected to decrease the acidity of the phenolic proton and influence the orientation of the two aromatic rings relative to each other.

While direct F···H-O intramolecular hydrogen bonding might be weak, the difluoromethyl group (CF2H) has been shown to be a competent hydrogen-bond donor. rsc.org This suggests that in related structures, such fluorine-containing groups can participate in significant hydrogen bonding interactions, which can influence molecular conformation and biological activity. rsc.org In substituted phenols, resonance-assisted intramolecular hydrogen bonding is a known phenomenon that can affect the compound's properties. pku.edu.cn

Advanced Mechanistic Investigations (e.g., Sigmatropic Dearomatization, Michael Additions)

More complex reaction mechanisms have been explored for fluorinated phenols. For instance, a sigmatropic dearomatization/defluorination strategy has been developed for the synthesis of fluorinated benzofurans from polyfluorophenols. nih.gov This process involves an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement, leading to a dearomatized intermediate. nih.gov

The concept of Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com While not directly applicable to this compound itself, the principles of Michael addition are relevant in the broader context of the reactivity of activated aromatic systems and their derivatives. For example, the enolate forms of phenolic compounds can act as nucleophiles in Michael-type reactions. oregonstate.edubeilstein-journals.org Furthermore, directed evolution has been used to redesign enzymes to catalyze asymmetric Michael additions, highlighting the potential for novel reactivity in biological and organocatalytic systems. nih.gov

Interactive Data Table of Research Findings

Advanced Spectroscopic and Crystallographic Elucidation of 4 2,6 Difluorophenyl Phenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the molecular framework.

The ¹H NMR spectrum of 4-(2,6-difluorophenyl)phenol provides information on the number of different types of protons and their neighboring atoms. The aromatic region of the spectrum is of particular interest. The protons on the phenol (B47542) ring typically appear as two distinct sets of signals due to their different chemical environments. The protons ortho to the hydroxyl group are expected to resonate at a different chemical shift compared to the protons meta to the hydroxyl group.

Similarly, the protons on the 2,6-difluorophenyl ring will exhibit their own characteristic signals. The proton at the para position (4'-position) will likely appear as a triplet, while the protons at the meta positions (3'- and 5'-positions) would be expected to show a more complex splitting pattern due to coupling with both the adjacent proton and the fluorine atoms. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | Variable | Singlet (broad) |

| Aromatic C-H (Phenol ring, ortho to -OH) | 6.8 - 7.2 | Doublet |

| Aromatic C-H (Phenol ring, meta to -OH) | 7.2 - 7.5 | Doublet |

| Aromatic C-H (Difluorophenyl ring, para to C-C) | 7.0 - 7.3 | Triplet |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom attached to the hydroxyl group (C-1) on the phenol ring is expected to be significantly deshielded and appear at a downfield chemical shift, typically in the range of 150-160 ppm. docbrown.inforesearchgate.net The other carbon atoms of the phenol ring will have chemical shifts characteristic of substituted aromatic rings.

The carbon atoms in the difluorophenyl ring will show the influence of the strongly electronegative fluorine atoms. The carbons directly bonded to fluorine (C-2' and C-6') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets. Their chemical shifts will also be significantly affected, typically appearing in the downfield region of the aromatic spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Phenol ring, attached to -OH) | 150 - 160 |

| C-4 (Phenol ring, attached to difluorophenyl) | 135 - 145 |

| C-2, C-6 (Phenol ring) | 115 - 125 |

| C-3, C-5 (Phenol ring) | 128 - 135 |

| C-1' (Difluorophenyl ring, attached to phenol) | 120 - 130 |

| C-2', C-6' (Difluorophenyl ring, attached to F) | 158 - 165 (d, ¹JCF) |

| C-3', C-5' (Difluorophenyl ring) | 110 - 120 |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. rsc.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the symmetry of the 2,6-difluorophenyl group. The chemical shift of this signal will be characteristic of fluorine atoms attached to an aromatic ring. Any interactions, such as intramolecular hydrogen bonding or specific solvent effects, could potentially influence the chemical shift of the fluorine signal.

NMR spectroscopy can be a powerful tool for studying the conformation and hydrogen bonding in this compound. The dihedral angle between the two aromatic rings can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). The chemical shift of the phenolic hydroxyl proton is particularly sensitive to hydrogen bonding. nih.gov In non-polar solvents, the chemical shift can provide information about intramolecular hydrogen bonding, while in hydrogen-bonding solvents, it can reveal details about intermolecular interactions with the solvent molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The broadness of this peak is indicative of hydrogen bonding.

The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The C-O stretching vibration of the phenol group is expected to be observed in the range of 1200-1300 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the region of 1100-1200 cm⁻¹, which is a characteristic feature of fluorinated aromatic compounds. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1200 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a compound. A Raman spectrum of this compound would be anticipated to reveal characteristic vibrational modes of its constituent functional groups.

Expected Data:

A typical Raman spectrum is plotted as intensity versus Raman shift (in wavenumbers, cm⁻¹). For this compound, key regions of interest would include:

C-F Vibrations: The presence of two fluorine atoms on one of the phenyl rings would give rise to characteristic C-F stretching and bending modes.

Aromatic C-C Stretching: The vibrations of the two phenyl rings would produce a series of bands in the 1400-1650 cm⁻¹ region.

Phenolic O-H and C-O Vibrations: The hydroxyl group would exhibit a characteristic O-H bending mode and a C-O stretching mode.

Inter-ring C-C Stretching: The vibration of the bond connecting the two phenyl rings would also be observable.

Without experimental data, a definitive data table cannot be constructed.

Assignment of Fundamental Modes and Functional Group Analysis

The assignment of the observed Raman bands to specific molecular vibrations (fundamental modes) is a critical step in the analysis. This is typically achieved by comparison with data from similar compounds, and more definitively through computational methods such as Density Functional Theory (DFT) calculations.

Expected Analysis:

A thorough analysis would involve:

Symmetry Analysis: Determining the point group of the this compound molecule to predict the number of Raman-active modes.

DFT Calculations: Performing quantum chemical calculations to predict the vibrational frequencies and intensities. This theoretical spectrum would be correlated with the experimental spectrum to assign the fundamental modes.

Functional Group Correlation: Assigning specific bands to the vibrations of the C-F, C-C (aromatic), C-O, and O-H functional groups, providing a detailed fingerprint of the molecule.

A data table for the assignment of fundamental modes would typically include columns for the experimental Raman shift, the calculated frequency, the calculated intensity, and the detailed assignment of the vibrational mode.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule, including the energies of its molecular orbitals and the nature of electronic transitions.

Characterization of Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The conjugation between the two phenyl rings would influence the position and intensity of these bands.

Expected Data:

The UV-Vis spectrum is a plot of absorbance versus wavelength (in nanometers, nm). The key parameters to be determined would be:

λmax: The wavelength(s) of maximum absorbance.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

These values are typically presented in a data table for different solvents, as solvent polarity can influence the electronic transitions.

Photophysical Properties (e.g., Fluorescence, Quantum Yields)

Upon absorption of light, this compound may exhibit fluorescence, which is the emission of light as the molecule returns from an excited electronic state to the ground state.

Expected Data:

The key photophysical properties to be measured include:

Emission Maximum (λem): The wavelength at which the fluorescence intensity is highest.

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.

Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.

These properties are crucial for understanding the photophysics of the molecule and are often summarized in a data table.

X-ray Diffraction Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Structure Determination

A single-crystal X-ray diffraction study of this compound would provide a definitive determination of its molecular and crystal structure.

Expected Data and Analysis:

The successful growth of single crystals and subsequent X-ray analysis would yield a wealth of information, typically presented in a crystallographic information file (CIF). Key parameters that would be reported in a data table include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles within the molecule.

Torsion Angles: Describing the conformation of the molecule, particularly the dihedral angle between the two phenyl rings.

Intermolecular Interactions: Identification of hydrogen bonds and other non-covalent interactions that govern the packing of the molecules in the crystal.

This structural information is fundamental to understanding the solid-state properties of this compound.

Analysis of Molecular Geometry, Bond Lengths, and Angles

The geometry of the 2,6-difluorophenol (B125437) moiety has been a subject of both experimental and computational investigation. In its derivatives, intramolecular hydrogen bonding between the hydroxyl hydrogen and an adjacent fluorine atom can influence the conformation. Ab initio molecular orbital calculations on 2,6-difluorophenol suggest the presence of weak intramolecular F---H hydrogen bonds, which can lead to a lengthening of the C-F and O-H bonds and a decrease in the C-O-H bond angle bme.hu.

The bond lengths and angles within the phenol ring are influenced by the electronic effects of the substituents. For phenol itself, the C-O bond length is typically around 1.364 Å, and the O-H bond length is approximately 0.956 Å tsijournals.com. The presence of the electron-withdrawing 2,6-difluorophenyl group is expected to have a minor impact on these values. The carbon-carbon bond lengths within the aromatic rings are anticipated to be in the range of 1.398 Å, typical for benzene (B151609) rings.

The dihedral angle between the two aromatic rings is a critical parameter. In similar biphenyl (B1667301) systems, steric hindrance between the ortho substituents can lead to a non-planar conformation. For instance, in 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol, the dihedral angle between the two aromatic rings is 27.90(5)° nih.gov. A similar twisted conformation would be expected for this compound to minimize steric repulsion between the ortho fluorine atoms and the adjacent phenyl ring.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| C-C (in phenyl rings) | ~1.39 Å | Based on typical aromatic C-C bond lengths. |

| C-C (inter-ring) | ~1.49 Å | Typical for a single bond between two sp² hybridized carbons. |

| C-O | ~1.36 Å | Based on data for phenol and its derivatives tsijournals.com. |

| O-H | ~0.96 Å | Based on data for phenol tsijournals.com. |

| C-F | ~1.35 Å | Typical for a C-F bond in a fluorinated benzene ring. |

| ∠ C-O-H | ~109° | Based on data for phenol tsijournals.com. |

Intermolecular Interactions in the Solid State (Hydrogen Bonding, Pi-Pi Stacking)

The solid-state structure of this compound will be dictated by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.

Pi-Pi Stacking: The presence of two aromatic rings facilitates π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. The introduction of electron-withdrawing fluorine atoms onto one of the rings polarizes its π-system, which can enhance π-π stacking through electrostatic interactions nih.gov. In the solid state, molecules are likely to arrange in a parallel-displaced or T-shaped manner to maximize these attractive forces. Studies on other fluorinated aromatic compounds have demonstrated the significance of π-π stacking in their crystal structures researchgate.netnih.gov.

Other Interactions: Weak C-H---F and C-H---O hydrogen bonds may also contribute to the stability of the crystal lattice. Halogen-halogen interactions between fluorine atoms on adjacent molecules, although generally weak, could also play a role in the finer details of the crystal packing.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

|---|---|---|---|

| Hydrogen Bonding | O-H | O (of another molecule) | High |

| Pi-Pi Stacking | Phenyl Ring | Difluorophenyl Ring | High |

| Weak Hydrogen Bonding | C-H | F, O | Moderate |

Polymorphism and Solid-State Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is plausible for this compound. Different polymorphs would exhibit distinct physical properties due to variations in their crystal packing and intermolecular interactions.

The conformational flexibility arising from the rotation around the C-C bond linking the two phenyl rings can give rise to different molecular conformations that may pack in distinct ways. Furthermore, the interplay between the strong O-H---O hydrogen bonds and the weaker, but significant, π-π stacking interactions can lead to multiple, energetically similar packing arrangements.

Studies on related compounds containing the 2,6-difluorophenyl moiety have revealed the existence of multiple polymorphic forms. For example, 4-(2,6-difluorophenyl)-1,2,3,5-dithiadiazolyl is known to have at least three polymorphs, each with a unique crystal-packing motif researchgate.netnih.gov. These polymorphs differ in their dimerization and π-stacking arrangements. The observation of polymorphism in such analogues strongly suggests that this compound could also crystallize in different solid-state structures depending on the crystallization conditions such as solvent, temperature, and cooling rate. The potential formation of solvates (pseudopolymorphs) should also be considered when crystallizing from different solvents.

The characterization of any potential polymorphs of this compound would require techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Computational and Theoretical Chemistry of 4 2,6 Difluorophenyl Phenol Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. karazin.uaresearchgate.net For substituted phenols like 4-(2,6-difluorophenyl)phenol, DFT methods, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. ijaemr.comscience.govnih.gov

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule. For biphenyl (B1667301) systems, the dihedral angle between the two phenyl rings is a critical parameter.

Conformational analysis of related substituted biphenyl compounds reveals that the planarity of the molecule is influenced by the steric and electronic effects of the substituents. In this compound, the fluorine atoms on one ring and the hydroxyl group on the other influence the rotational barrier around the central carbon-carbon bond. researchgate.net DFT calculations, often using basis sets such as 6-311+G(d,p), can predict the optimized bond lengths, bond angles, and dihedral angles. semanticscholar.org For similar phenol (B47542) derivatives, studies have shown that the calculated geometries are in good agreement with experimental data where available. nih.gov The optimization process for related molecules has been performed using various levels of theory to ensure the located minimum is a true representation of the molecule's ground state. tau.ac.ilgaussian.com

Table 1: Representative Optimized Geometrical Parameters for Phenol Derivatives (Illustrative) Note: This table is illustrative and based on general findings for phenol derivatives. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C (phenyl ring) | 1.39 - 1.41 | B3LYP/6-311++G(d,p) |

| C-O (phenol) | ~1.36 | B3LYP/6-311++G(d,p) |

| O-H | ~0.97 | B3LYP/6-311++G(d,p) |

| C-F | ~1.35 | B3LYP/6-311++G(d,p) |

| C-C (inter-ring) | ~1.49 | B3LYP/6-311++G(d,p) |

| Dihedral Angle (C-C-C-C) | Variable (dependent on conformer) | B3LYP/6-311++G(d,p) |

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the geometry is optimized, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for several reasons: they confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies), and they allow for the assignment of experimental vibrational bands to specific molecular motions. nih.gov

For phenol and its derivatives, characteristic vibrational modes include O-H stretching, C-O stretching, C-H stretching, and various ring deformation modes. ijaemr.com The presence of fluorine atoms in this compound will introduce C-F stretching and bending vibrations. Theoretical calculations using DFT methods like B3LYP have been shown to reproduce experimental vibrational spectra with good accuracy, although scaling factors are often applied to the calculated frequencies to better match experimental values. ijaemr.comnih.gov The analysis of the potential energy distribution (PED) helps in providing a quantitative assignment of the vibrational modes. nih.gov

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in Phenolic Compounds Note: This table provides a general range and is not specific to this compound.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | 3600 - 3800 | Stretching of the hydroxyl bond |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds in the phenyl rings |

| C-C stretch (aromatic) | 1400 - 1600 | Stretching of carbon-carbon bonds within the phenyl rings |

| C-O stretch | 1200 - 1300 | Stretching of the carbon-oxygen bond |

| C-F stretch | 1100 - 1300 | Stretching of the carbon-fluorine bonds |

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijaemr.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ijaemr.commalayajournal.org The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity, kinetic stability, and excitability. A larger energy gap suggests higher stability and lower reactivity. malayajournal.orgnih.gov

For phenolic compounds, the HOMO is often localized on the phenol ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. ijaemr.com The LUMO, on the other hand, is typically distributed over the aromatic system. In this compound, the difluorophenyl ring will also significantly influence the distribution and energies of the frontier orbitals. DFT calculations provide visual representations of the HOMO and LUMO, as well as their energy values, which are crucial for understanding charge transfer within the molecule. malayajournal.orgresearchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for Phenolic Compounds (Illustrative) Note: Values are illustrative and depend on the specific molecule and level of theory.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| E(HOMO) | -5.0 to -6.5 |

| E(LUMO) | -1.0 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.5 |

Advanced Electronic and Charge Distribution Analysis

Beyond the fundamental electronic structure, more advanced analyses provide deeper insights into the bonding and charge distribution within this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. uni-muenchen.defaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.de NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

For this compound, NBO analysis can quantify the electron density on each atom and the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, particularly the stabilization energies associated with them, reveal the importance of hyperconjugation and resonance effects within the molecule. For instance, the interaction between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the phenyl rings can be quantified. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govuni-muenchen.de

In an MEP map, regions of negative potential (typically colored red) are associated with electrophilic reactivity and are rich in electrons, while regions of positive potential (blue) indicate nucleophilic reactivity and are electron-poor. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl rings would likely exhibit positive potential, indicating sites for nucleophilic attack. researchgate.netcumhuriyet.edu.trajchem-a.com

Mulliken Charge Distribution

The Mulliken population analysis is a widely used method in computational chemistry to calculate the partial atomic charges within a molecule. chemrxiv.orglibretexts.org This approach partitions the total electron density among the constituent atoms, providing insights into the electronic structure, dipole moment, molecular polarizability, and other properties of a molecular system. libretexts.orgniscpr.res.in The analysis is based on the linear combination of atomic orbitals (LCAO) representation of molecular orbitals, where the overlap populations are typically divided equally between the two participating atoms. libretexts.orguni-muenchen.de

Computational studies on substituted phenols, such as the analogous 2,6-dichloro-4-fluoro phenol, have utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with basis sets like 6-311+G(d,p) to approximate Mulliken charges. semanticscholar.orgresearchgate.net These calculations reveal the distribution of positive and negative charges across the molecule. semanticscholar.org For this compound, it is anticipated that the high electronegativity of the fluorine and oxygen atoms would result in a significant accumulation of negative charge on these atoms. Conversely, the hydrogen atom of the hydroxyl group is expected to carry a notable positive charge. The carbon atoms bonded directly to the electronegative fluorine and oxygen atoms will also exhibit positive charges.

It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.de Despite this limitation, the method remains a valuable tool for a qualitative understanding of charge distribution and identifying reactive sites within a molecule. niscpr.res.in

Table 1: Illustrative Mulliken Atomic Charges for this compound Calculated at the B3LYP/6-311+G(d,p) Level

| Atom Number | Atom Type | Calculated Charge (a.u.) |

| 1 | C | 0.15 |

| 2 | C | -0.18 |

| 3 | C | 0.05 |

| 4 | C | -0.10 |

| 5 | C | 0.05 |

| 6 | C | -0.18 |

| 7 | O | -0.60 |

| 8 | H (hydroxyl) | 0.45 |

| 9 | C' | 0.20 |

| 10 | C' | 0.35 |

| 11 | F | -0.30 |

| 12 | C' | -0.15 |

| 13 | C' | 0.02 |

| 14 | C' | -0.15 |

| 15 | C' | 0.35 |

| 16 | F | -0.30 |

Note: This table presents hypothetical data based on typical results for similar fluorinated phenolic compounds to illustrate expected charge distributions. The atom numbering is for illustrative purposes.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a bridge between molecular structure and experimental data.

NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are frequently performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Studies on phenolic compounds often employ functionals like B3LYP with extensive basis sets such as 6-311++G(d,p) to calculate ¹H and ¹³C chemical shifts. researchgate.netcumhuriyet.edu.tr A strong correlation between theoretical and experimental chemical shifts can often be achieved. cumhuriyet.edu.tr

For this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The presence of electronegative fluorine atoms is expected to significantly deshield adjacent carbon and hydrogen nuclei. Discrepancies between calculated and experimental values can sometimes be attributed to intermolecular effects in the condensed phase, such as hydrogen bonding, which are not always perfectly captured in gas-phase or implicit solvent calculations. researchgate.netnih.gov The chemical shift of the hydroxyl proton is particularly sensitive to concentration and the choice of solvent due to its involvement in hydrogen bonding. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C-OH | 155.8 | 154.9 | - | - |

| C-F | 160.5 | 159.7 | - | - |

| H (ortho to OH) | - | - | 6.95 | 6.90 |

| H (meta to OH) | - | - | 7.20 | 7.15 |

| H (hydroxyl) | - | - | 9.80 | 9.71 |

| F | - | - | - | - |

Note: This table contains representative data based on studies of similar phenolic compounds. cumhuriyet.edu.tr Experimental values can vary with solvent and concentration.

UV-Vis Absorption

The electronic absorption spectra of organic molecules can be predicted with considerable accuracy using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrespectprogram.org This method calculates the vertical excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. mdpi.com For phenolic compounds, functionals like B3LYP and CAM-B3LYP, paired with basis sets like 6-311+G(d,p), have proven effective. mdpi.com

Calculations for this compound would likely identify strong absorptions in the ultraviolet region corresponding to π→π* transitions within the aromatic rings. The primary electronic transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The inclusion of solvent effects via continuum models is often crucial for achieving good agreement with experimental spectra measured in solution. mdpi.comnih.govbeilstein-journals.org

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 275 | 0.152 | HOMO → LUMO | π → π |

| 220 | 0.680 | HOMO-2 → LUMO | π → π |

| 205 | 0.310 | HOMO → LUMO+1 | π → π* |

Note: This table presents typical data derived from TD-DFT calculations on aromatic systems. mdpi.comnih.gov

Non-Linear Optical (NLO) Properties and Molecular Polarizability

The investigation of non-linear optical (NLO) properties is essential for the development of new materials for optoelectronic and photonic technologies. ucf.edu Computational chemistry provides a means to predict these properties and establish structure-property relationships before undertaking synthetic efforts. researchgate.net

The key NLO property for second-harmonic generation is the first-order hyperpolarizability (β). mdpi.com This tensor quantity can be calculated using DFT methods, with the B3LYP functional being commonly employed. researchgate.netmdpi.com For a molecule to possess a non-zero β value, it must lack a center of inversion. The magnitude of β is influenced by intramolecular charge transfer, which is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. ucf.edu In this compound, the hydroxyl group acts as an electron donor and the difluorophenyl ring can act as an acceptor, making it a candidate for NLO activity.

Molecular polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. semanticscholar.org It is a fundamental electronic property that influences a molecule's reactivity and intermolecular interactions. researchgate.net Both polarizability and hyperpolarizability can be computationally determined by solving the coupled-perturbed Hartree-Fock (CPHF) equations. researchgate.net The calculated values for a target compound are often compared to those of a standard NLO material, such as urea, for reference. mdpi.com

Table 4: Calculated Polarizability and First-Order Hyperpolarizability of this compound

| Parameter | This compound | Urea (Reference) |

| Polarizability (α) | ||

| αtot (a.u.) | 145.5 | 33.2 |

| Hyperpolarizability (β) | ||

| βtot (a.u.) | 650.8 | 372.8 |

Note: Values are illustrative, based on computational studies of various phenols and NLO materials. researchgate.netmdpi.com 1 a.u. of polarizability = 1.482 × 10⁻²⁵ cm³; 1 a.u. of hyperpolarizability = 8.639 × 10⁻³³ esu.

Solvent Effects and Continuum Models in Computational Studies

Most chemical processes and spectroscopic measurements occur in solution, making the consideration of solvent effects critical for accurate computational modeling. mdpi.comnih.gov Continuum solvation models are an efficient way to incorporate the influence of a solvent by representing it as a continuous, polarizable medium characterized by its bulk properties, such as the dielectric constant. faccts.de

Several popular continuum models are used in quantum chemical calculations:

Polarizable Continuum Model (PCM): This is a family of models where the solute is placed in a cavity within the solvent continuum. Variants include the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM). mdpi.comfaccts.de

Solvation Model based on Density (SMD): This model is considered a universal solvation model because it uses the full solute electron density to compute cavity-dispersion contributions, rather than relying solely on surface area. faccts.deresearchgate.net It is parameterized for a wide range of solvents. researchgate.net

These models are routinely applied to refine calculations of molecular geometries, reaction energies, and spectroscopic properties. mdpi.com For instance, studies on phenols have shown that including a solvation model like SMD, especially in conjunction with explicit water molecules for hydrogen bonding, significantly improves the accuracy of pKa predictions. mdpi.comnih.gov Similarly, the prediction of UV-Vis absorption maxima is more accurate when a continuum model is used to account for the solvent's reaction field. nih.govbeilstein-journals.org

Table 5: Effect of Continuum Solvent Models on a Calculated Property (e.g., λmax) for this compound

| Environment/Model | Dielectric Constant (ε) | Calculated λmax (nm) |

| Gas Phase | 1.0 | 268 |

| Toluene (PCM) | 2.4 | 272 |

| Methanol (PCM) | 32.6 | 275 |

| Water (SMD) | 78.4 | 277 |

Note: This table illustrates the typical solvatochromic shift (red shift) observed for π→π transitions as solvent polarity increases, as predicted by continuum models. nih.gov*

Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)

Understanding the nature and strength of intermolecular interactions is fundamental to predicting how molecules assemble in the solid state. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal lattice. scirp.orgresearchgate.netnih.gov

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which typically highlight hydrogen bonds and other strong interactions as red spots. nih.gov

This analysis can be further quantified using 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). researchgate.net This allows for the deconvolution of the surface into contributions from specific atom-pair contacts (e.g., O···H, H···H, C···H, F···H). nih.govresearchgate.net

Table 6: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound

| Contact Type | Contribution (%) | Description |

| H···H | 45.5 | Represents van der Waals forces and general packing. researchgate.net |

| C···H / H···C | 20.2 | Indicative of C-H···π interactions. nih.gov |

| O···H / H···O | 18.5 | Primarily from strong hydroxyl group hydrogen bonding. scirp.org |

| F···H / H···F | 8.3 | Weak C-H···F hydrogen bonds. researchgate.net |

| C···C | 4.1 | Evidence of π-π stacking interactions. |

| Other | 3.4 | Minor contributions from other contacts (e.g., F···F, C···O). |

Note: Data is representative, based on Hirshfeld analyses of similar fluorinated and phenolic crystalline compounds. researchgate.netnih.gov

Advanced Applications in Materials Science and Specialized Organic Synthesis

Liquid Crystalline Materials Based on Difluorophenylphenol Moieties

The incorporation of 2,6-difluorophenyl moieties, derived from 4-(2,6-difluorophenyl)phenol, into the core structure of liquid crystals has a profound impact on their physical and electro-optical properties. These fluorinated compounds are instrumental in creating materials with tailored characteristics for sophisticated display technologies and photonic applications.

Design and Synthesis of Mesogenic Derivatives

The design of mesogenic (liquid crystal-forming) derivatives based on the this compound scaffold involves the strategic attachment of various terminal groups and linking units to the core. whiterose.ac.uk The synthesis of these materials often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct the desired molecular architecture with high yield and purity. bohrium.com The inherent rigidity of the difluorobiphenyl core is a critical structural requirement for inducing mesomorphism. cbpbu.ac.in

For instance, tolane-based liquid crystals incorporating the 2,6-difluoro-substituted phenyl ring have been synthesized. bohrium.com These syntheses are designed to create molecules with a high aspect ratio and specific polarity, which are crucial for the formation of liquid crystalline phases. The synthetic routes are often multi-step processes, starting from commercially available chemicals and involving reactions to introduce different functional groups that influence the final properties of the liquid crystal. bohrium.commdpi.com

Correlation of Molecular Structure with Mesophase Behavior (Nematic, Smectic)

The type of liquid crystal phase (mesophase), such as nematic or smectic, is directly correlated with the molecular structure of the derivative. whiterose.ac.uk The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase exhibits an additional degree of positional order, with molecules arranged in layers. uh.edutcichemicals.com

| Feature | Nematic Phase | Smectic Phase |

| Molecular Order | Orientational order, no positional order. uh.edu | Orientational and partial positional order (layered structure). uh.edu |

| Viscosity | Generally lower than smectic phases. | Higher viscosity due to layered structure. |

| Appearance | Often exhibits a "marbled" texture under a polarizing microscope. uh.edu | Can show "fan-like" or "mosaic" textures. |

Dielectric Anisotropy and Optical Anisotropy Modulation

Dielectric anisotropy (Δε) is a critical parameter for liquid crystal displays, as it determines the responsiveness of the material to an electric field. iphy.ac.cn It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (the average direction of molecular alignment). iphy.ac.cn The incorporation of fluorine atoms into the mesogenic core is a primary strategy for modulating Δε. nih.gov The strong electronegativity of fluorine creates a significant dipole moment. When 2,6-difluorophenyl groups are part of the core, the resulting lateral dipole moment often leads to a negative dielectric anisotropy (Δε < 0). biointerfaceresearch.comworktribe.com This property is highly desirable for vertically aligned (VA) mode LCDs.

Optical anisotropy (Δn) , or birefringence, is the difference between the refractive indices for light polarized parallel and perpendicular to the director. researchgate.net A high Δn is beneficial for applications in photonics. bohrium.com The rigid, aromatic structure of the difluorophenylphenol core contributes to a high birefringence. bohrium.com The strategic placement of fluorine atoms can modulate this property, although the primary influence of lateral fluorine substitution is on the dielectric anisotropy. rsc.orgmdpi.com

Influence of Fluorine Substitution on Liquid Crystal Properties

The substitution of hydrogen with fluorine atoms in liquid crystal molecules has a multifaceted impact on their properties, making it a powerful tool for fine-tuning material performance. tandfonline.comresearchgate.net

Phase Behavior and Transition Temperatures : Lateral fluorine substitution, as seen in derivatives of this compound, generally leads to a reduction in melting points and clearing points (the temperature at which the material becomes an isotropic liquid). biointerfaceresearch.comacs.org This can broaden the temperature range over which the liquid crystal phase is stable.

Dielectric Properties : As mentioned, fluorine's high electronegativity is key to controlling dielectric anisotropy. nih.gov Lateral difluoro-substitution is a well-established method for inducing negative dielectric anisotropy. biointerfaceresearch.com

Viscosity : The introduction of lateral fluorine atoms can influence the viscosity of the liquid crystal material, a factor that affects the switching speed of display devices. acs.org

UV Stability : Ortho-fluorine substitution has been shown to enhance the UV stability of tolane-based liquid crystals. bohrium.com This is attributed to a strong interaction between the ortho-fluorine and the triple bond in the tolane structure, which helps to prevent degradation from UV-induced free radicals. bohrium.com

Solubility and Compatibility : Fluorination can improve the solubility of the liquid crystal compounds and their compatibility within mixtures, which is crucial for formulating practical liquid crystal blends for devices. nih.govacs.org

The predictable modifications afforded by fluorine substitution allow for the systematic design of liquid crystals with optimized properties for specific applications. tandfonline.com

Polymeric Materials Derived from Difluorophenylphenols

The phenolic nature of this compound and its simpler analog, 2,6-difluorophenol (B125437), allows them to serve as monomers for the synthesis of high-performance polymers, particularly poly(phenylene oxide)s.

Oxidative Polymerization for Poly(phenylene oxide) Derivatives

Oxidative polymerization is a key method for synthesizing poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE). wikipedia.orgdntb.gov.ua This process typically involves a metal catalyst, often a copper-amine complex, which facilitates the coupling of phenolic monomers in the presence of an oxidant like oxygen. researchgate.netnih.gov

The synthesis of high molecular weight poly(2,6-difluoro-1,4-phenylene oxide) (F₂PPO) has been successfully achieved through the oxidative polymerization of 2,6-difluorophenol. acs.org This method represents a more direct route compared to earlier polycondensation techniques. acs.org The resulting polymer has a linear structure and exhibits properties that are distinct from its non-fluorinated or differently substituted counterparts. acs.org For instance, while poly(2,6-dimethyl-1,4-phenylene oxide) is a well-known engineering plastic, the introduction of fluorine substituents onto the phenylene oxide chain is anticipated to enhance thermal stability while potentially reducing crystallinity. wikipedia.orgacs.org The properties of poly(2,6-diphenyl-p-phenylene oxide), another related polymer, include high thermal stability (up to 350 °C). wikipedia.org The fluorinated derivatives are expected to build upon these characteristics, offering a unique combination of thermal resistance and processability. acs.org

The reaction can be catalyzed by various metal complexes, including those based on iron (Fe-salen), under relatively mild conditions. The resulting crystalline poly(2,6-difluoro-1,4-phenylene oxide) demonstrates excellent thermal stability, making it a candidate for high-temperature applications.

| Polymer | Monomer | Key Properties |

| Poly(2,6-difluoro-1,4-phenylene oxide) | 2,6-Difluorophenol | High thermal stability, linear structure, potentially lower crystallinity. acs.org |

| Poly(2,6-dimethyl-1,4-phenylene oxide) | 2,6-Dimethylphenol | Amorphous high-performance plastic, high glass transition temperature (215 °C). wikipedia.org |

| Poly(2,6-diphenyl-p-phenylene oxide) | 2,6-Diphenylphenol | High thermal stability (up to 350 °C), porous resin. wikipedia.org |

Fabrication of Fluorinated Networks and Frameworks

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an aromatic system, renders it a highly suitable monomer for the fabrication of fluorinated polymer networks. This structure allows it to undergo polycondensation reactions to form a variety of high-performance polymers, including polyethers, polyesters, and polycarbonates.

The incorporation of the 2,6-difluorophenyl moiety into polymer backbones is a key strategy for designing materials with tailored properties. The fluorine atoms enhance characteristics such as thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant, which is advantageous for microelectronics applications. For instance, related fluorinated phenols are known to undergo oxidative polymerization to produce materials like poly(2,6-difluoro-1,4-phenylene oxide), which exhibit exceptional thermal stability. The polymerization of this compound would similarly lead to robust, crosslinked networks or linear polymers with properties dictated by the rigid biphenyl-like structure and the strong carbon-fluorine bonds.

Thermal Stability and High-Temperature Performance of Resulting Polymers

Polymers derived from fluorinated biphenol analogues, such as this compound, are recognized for their outstanding thermal stability and ability to perform under high-temperature conditions. The introduction of fluorine atoms and aromatic rings into the polymer main chain significantly enhances these properties. nih.gov Aromatic polymers like polyethersulfones (PES) are known for their high glass transition temperatures (Tg) and excellent mechanical strength. specialchem.commdpi.comlcms.cz

The thermal properties of polymers incorporating fluorinated aromatic units are consistently superior. For example, fluorinated polyimides synthesized from monomers containing difluorophenyl groups exhibit glass transition temperatures (Tg) ranging from 336°C to 434°C and 5% weight loss decomposition temperatures (T5%) between 543°C and 600°C in a nitrogen atmosphere. researchgate.net Similarly, polythioetherimides show good thermal stability with 5% weight loss temperatures exceeding 480°C. titech.ac.jp The resulting polymers are often amorphous, which contributes to their good processability and solubility in organic solvents. researchgate.netmdpi.com

Table 1: Thermal Properties of Related High-Performance Fluorinated and Aromatic Polymers